molecular formula C16H14N2O2 B5694170 5-amino-2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione

5-amino-2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B5694170
M. Wt: 266.29 g/mol
InChI Key: SORCIUPUXKIYLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione, also known as SU5416, is a synthetic compound that has been studied for its potential use in cancer treatment. It was first synthesized in the 1990s by Sugen Inc., a biotechnology company that was later acquired by Pfizer. SU5416 has been shown to inhibit the activity of certain enzymes that are involved in angiogenesis, the process by which new blood vessels are formed. This makes it a promising candidate for the development of anti-cancer drugs.

Mechanism of Action

The mechanism of action of 5-amino-2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione involves the inhibition of certain enzymes, such as VEGFR, that are involved in angiogenesis. Angiogenesis is a critical process for the growth and spread of cancer cells, as it allows them to form new blood vessels and obtain the nutrients and oxygen they need to survive. By inhibiting angiogenesis, 5-amino-2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione can effectively starve cancer cells and prevent their growth and spread.
Biochemical and Physiological Effects:
5-amino-2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has been shown to have several biochemical and physiological effects. It inhibits the activity of VEGFR, which is involved in angiogenesis, as well as other enzymes such as platelet-derived growth factor receptor (PDGFR) and fibroblast growth factor receptor (FGFR). This leads to a reduction in the formation of new blood vessels and a decrease in the supply of nutrients and oxygen to cancer cells. In addition, 5-amino-2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its anti-cancer effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-amino-2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione is its specificity for certain enzymes, such as VEGFR, which are involved in angiogenesis. This makes it a promising candidate for the development of targeted anti-cancer drugs that can selectively inhibit the growth and spread of cancer cells. However, one of the limitations of 5-amino-2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione is its potential toxicity, as it has been shown to cause adverse effects in some animal models. In addition, its complex synthesis method and high cost may limit its use in large-scale drug development.

Future Directions

There are several future directions for the study of 5-amino-2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione and its potential use in cancer treatment. One area of research is the development of more potent and selective inhibitors of angiogenesis, which may have fewer adverse effects than 5-amino-2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione. Another area of research is the combination of 5-amino-2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione with other anti-cancer drugs, such as chemotherapy or immunotherapy, to enhance its efficacy and reduce toxicity. Finally, the use of 5-amino-2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione in the treatment of other diseases, such as age-related macular degeneration or diabetic retinopathy, is also an area of active research.

Synthesis Methods

The synthesis of 5-amino-2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione involves several steps, starting with the reaction between 2,3-dimethylbenzoic acid and thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-aminobenzophenone to form a ketone intermediate, which is then reduced to the corresponding alcohol. The final step involves the reaction of the alcohol with phosgene to form the desired isoindole-1,3(2H)-dione product. The synthesis of 5-amino-2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.

Scientific Research Applications

5-amino-2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of certain enzymes, such as vascular endothelial growth factor receptor (VEGFR), which are involved in angiogenesis. This makes it a promising candidate for the development of anti-cancer drugs that target angiogenesis. Several studies have demonstrated the efficacy of 5-amino-2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione in inhibiting tumor growth and metastasis in animal models of cancer.

properties

IUPAC Name

5-amino-2-(2,3-dimethylphenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-9-4-3-5-14(10(9)2)18-15(19)12-7-6-11(17)8-13(12)16(18)20/h3-8H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORCIUPUXKIYLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione

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